Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)-

Description

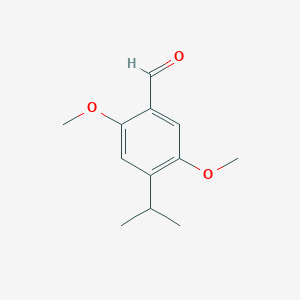

Chemical Structure: The compound 2,5-dimethoxy-4-(1-methylethyl)benzaldehyde features a benzaldehyde core with methoxy (-OCH₃) groups at positions 2 and 5 and an isopropyl (1-methylethyl) group at position 3. This substitution pattern significantly influences its physicochemical and biological properties.

Properties

IUPAC Name |

2,5-dimethoxy-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-6-11(14-3)9(7-13)5-12(10)15-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVOAJNVARQGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263940 | |

| Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-82-1 | |

| Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53581-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C12H16O3

- Molecular Weight: 208.26 g/mol

- Functional Groups: Aldehyde, methoxy, and isopropyl groups

The compound features a benzene ring with methoxy groups at positions 2 and 5 and an isopropyl group at position 4. This unique structure contributes to its reactivity and biological activity.

Organic Synthesis

Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- serves as a key building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions such as oxidation and reduction. The compound can be transformed into derivatives like 2,5-dimethoxy-4-(1-methylethyl)benzoic acid or 2,5-dimethoxy-4-(1-methylethyl)benzyl alcohol.

Biological Studies

This compound acts as a chemical probe in biological research, particularly in studying enzyme mechanisms and metabolic pathways. Its interaction with specific enzymes can provide insights into metabolic processes. Preliminary studies also suggest potential cytotoxic effects on certain cancer cell lines.

Antioxidant Properties

Research indicates that benzaldehyde derivatives exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, making it a candidate for further investigation in therapeutic applications related to oxidative damage.

Antimicrobial Activity

Benzaldehyde derivatives have shown antimicrobial properties against various pathogens. The specific efficacy of Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- remains an area of active research.

Antioxidant Evaluation

A study evaluated the antioxidant activity of several benzaldehyde derivatives, including Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)-. Results indicated a strong correlation between the presence of methoxy groups and enhanced antioxidant activity.

Cytotoxicity Assessment

In vitro tests demonstrated that this compound could inhibit the growth of specific cancer cell lines. Further investigations are needed to elucidate the underlying mechanisms behind these effects.

Enzyme Inhibition Studies

Molecular docking studies revealed that Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- interacts favorably with active sites of certain enzymes involved in metabolic pathways. This suggests potential therapeutic applications in enzyme modulation.

Industrial Applications

Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- finds utility in the fragrance industry due to its pleasant aroma. Additionally, it serves as an intermediate for the production of various chemical compounds used in textiles and electroplating baths .

Mechanism of Action

The mechanism by which Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.26 g/mol (calculated based on similar compounds in and ).

- Aroma Profile : identifies structurally related 4-(1-methylethyl)-benzaldehyde as contributing to "green" and "herbal" aromas, suggesting that the methoxy groups in the target compound may enhance or modify these characteristics.

Structural Analogues

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Boiling Points: 2,5-Dimethoxybenzaldehyde (): 419.2 K (146.05°C) at 0.013 bar. Target Compound: Expected to have a higher boiling point than cuminaldehyde due to additional methoxy groups increasing polarity and molecular weight.

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol) compared to alkyl-substituted derivatives like cuminaldehyde.

Density :

Biological Activity

Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- is a derivative of benzaldehyde characterized by the presence of two methoxy groups and an isopropyl group. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research due to its unique structural features and potential biological activities.

Chemical Structure and Properties

- Molecular Formula: C12H16O3

- Molecular Weight: 208.26 g/mol

- Functional Groups: Aldehyde, methoxy, and isopropyl groups.

The compound's structure allows it to participate in various chemical reactions, such as oxidation and reduction, which can lead to the formation of biologically relevant derivatives like acids and alcohols.

The biological activity of Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation: The compound can modulate receptor activity, influencing cellular signaling processes.

- Gene Expression: It has the potential to affect gene expression related to metabolic regulation.

Antioxidant Properties

Research indicates that compounds similar to Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and related diseases.

Antimicrobial Activity

Studies have shown that benzaldehyde derivatives can possess antimicrobial properties. The specific antimicrobial efficacy of Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- against various pathogens remains an area of active investigation.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanisms behind these effects are currently being explored through molecular docking studies and cell viability assays .

Case Studies

-

Antioxidant Evaluation:

A study evaluated the antioxidant activity of several benzaldehyde derivatives, including Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)-. The results indicated a strong correlation between the presence of methoxy groups and enhanced antioxidant activity. -

Cytotoxicity Assessment:

In vitro tests demonstrated that this compound could inhibit the growth of specific cancer cell lines. Further investigations are needed to elucidate the underlying mechanisms. -

Enzyme Inhibition Studies:

Molecular docking studies revealed that Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- interacts favorably with active sites of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzaldehyde, 2,4-dimethoxy- | Methoxy groups at positions 2 and 4 | Moderate antioxidant activity |

| Benzaldehyde, 4-(1-methylethyl)- | Isopropyl group only | Limited biological studies available |

| Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- | Unique methoxy positioning | Strong antioxidant and potential cytotoxicity |

Preparation Methods

Preparation of 2,5-Dimethoxybenzaldehyde Intermediate

A key intermediate is 2,5-dimethoxybenzaldehyde, which can be prepared by:

Alkylation of 2-hydroxy-5-methoxybenzaldehyde metal salts : Reacting crude 2-hydroxy-5-methoxybenzaldehyde with metal hydroxides (e.g., sodium hydroxide or potassium hydroxide) to form metal salts, followed by alkylation with dimethyl sulfate to yield 2,5-dimethoxybenzaldehyde. This method avoids the use of highly toxic hydrogen cyanide or zinc cyanide and eliminates expensive distillation steps for purification.

Formylation of 1,4-dimethoxybenzene : Traditional methods involve direct formylation but require handling toxic cyanide reagents, which is less favored industrially.

Table 1: Key Steps in 2,5-Dimethoxybenzaldehyde Preparation

| Step | Reactants/Conditions | Outcome | Notes |

|---|---|---|---|

| (a) | Crude 2-hydroxy-5-methoxybenzaldehyde + metal hydroxide (NaOH or KOH) in ethyl acetate at 0–5°C | Formation of metal salt of 2-hydroxy-5-methoxybenzaldehyde | Avoids toxic gases and costly distillation |

| (b) | Separation and purification of metal salt | Pure metal salt isolated | Enables efficient alkylation |

| (c) | Alkylation with dimethyl sulfate at lower temperature | 2,5-Dimethoxybenzaldehyde produced | Lower temperature reduces costs and side reactions |

Detailed Reaction Conditions and Optimization

Reaction Conditions for Metal Salt Formation and Alkylation:

| Parameter | Range/Value | Impact on Reaction |

|---|---|---|

| Temperature | 0–5°C for metal salt formation; lower temperatures for alkylation | Controls reaction rate and minimizes side reactions |

| Solvent | Ethyl acetate or suitable organic solvents | Facilitates solubility and reaction efficiency |

| Base | NaOH or KOH (50% aqueous solution) | Converts hydroxybenzaldehyde to reactive metal salt |

| Alkylating Agent | Dimethyl sulfate | Methylates metal salt to yield dimethoxybenzaldehyde |

| Reaction Time | 1 hour stirring for salt formation; varies for alkylation | Ensures complete conversion and high yield |

- Filtration of the metal salt precipitate followed by washing with cold ethyl acetate.

- Drying under nitrogen atmosphere to avoid oxidation.

- Recrystallization or chromatography to achieve high purity.

Industrial Scale Considerations

- Use of bulk reactors with controlled temperature and inert atmosphere to handle larger volumes safely.

- Avoidance of toxic cyanide reagents reduces environmental and safety hazards.

- Lower temperature alkylation reduces energy costs.

- Purification steps optimized to minimize time and solvent use while ensuring product purity.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| Metal salt formation from hydroxybenzaldehyde | Reaction with NaOH/KOH in ethyl acetate at 0–5°C | Avoids toxic gases; enables high purity salt | Requires careful temperature control |

| Alkylation with dimethyl sulfate | Alkylation of metal salt at lower temperature | High yield; cost-effective | Requires handling of dimethyl sulfate (toxic) |

| Nucleophilic substitution on 4-bromo derivative | Substitution with isopropylthiol in DMF with K2CO3 | High selectivity; mild conditions | Long reaction time (~48 h) |

| Thioether formation | Reaction with thiol and sodium hydride under inert atmosphere | Controlled substitution; good yields | Requires inert atmosphere and low temperature |

Research Findings and Notes

- The novel process of isolating metal salts of 2-hydroxy-5-methoxybenzaldehyde improves yield and purity by eliminating distillation steps.

- Alkylation of metal salts proceeds at lower temperatures than direct alkylation of aldehydes, reducing side reactions and costs.

- Nucleophilic substitution on halogenated intermediates allows introduction of alkylthio groups with excellent yields and selectivity.

- Industrial synthesis emphasizes safety, cost-effectiveness, and environmental considerations, favoring metal salt alkylation methods over cyanide-based formylation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)-?

- Methodological Answer : A common approach involves refluxing substituted benzaldehydes with appropriate reagents. For example, a general method for analogous compounds involves reacting a triazole derivative with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4 hours . This method can be adapted by substituting the benzaldehyde with 2,5-dimethoxy-4-(1-methylethyl)benzaldehyde precursors. Post-reaction, solvent removal via reduced-pressure evaporation and filtration yields the product.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of gas chromatography (GC) and infrared (IR) spectroscopy. For GC, non-polar columns (e.g., DB-1 or HP-5 MS) with helium carrier gas and a temperature gradient (60°C to 280°C at 4°C/min) are effective for separating impurities . IR spectroscopy (4 cm⁻¹ resolution) confirms functional groups, with characteristic peaks for methoxy (-OCH₃) and aldehyde (-CHO) groups . Cross-referencing with NIST spectral databases ensures accuracy .

Q. What are the key physicochemical properties critical for experimental design?

- Methodological Answer : Key properties include boiling point (419.2 K at 0.013 bar) , density (~1.16 g/cm³ predicted) , and solubility in polar solvents (e.g., ethanol). These parameters guide solvent selection, reaction temperature, and purification steps. For phase-change studies, reduced-pressure boiling point data are essential for distillation protocols .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., GC vs. MS) be resolved for this compound?

- Methodological Answer : Contradictions arise from column selectivity or ionization artifacts. For GC-MS conflicts, use orthogonal methods:

- GC : Compare retention indices across columns (e.g., DB-Wax for polar interactions vs. HP-5 MS for non-polar separation) .

- MS : Employ high-resolution MS to distinguish isotopic patterns or fragmentation pathways.

Cross-validate with nuclear magnetic resonance (NMR) to resolve structural ambiguities .

Q. What strategies are effective for studying the compound's bioactivity in pharmacological models?

- Methodological Answer : Screen for activity using enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative studies) or receptor-binding assays (e.g., β-adrenergic receptors for cardiovascular research). For analogs like 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, β-blocker activity has been explored via HPLC-purified samples (>95% purity) and in vitro cardiomyocyte models . Dose-response curves and molecular docking simulations can elucidate mechanisms .

Q. How does the substituent (1-methylethyl) influence the compound's reactivity in electrophilic substitution?

- Methodological Answer : The isopropyl group acts as an electron-donating substituent, directing electrophiles to the para position relative to the methoxy groups. Computational modeling (e.g., DFT) predicts charge distribution, while experimental validation via nitration or bromination reactions confirms regioselectivity. Compare with analogs like 4-isopropylbenzaldehyde (CAS 122-03-2) to isolate steric/electronic effects .

Q. What ecotoxicological assessments are recommended for environmental impact studies?

- Methodological Answer : Conduct acute toxicity tests using standardized models (e.g., Pimephales promelas fish LC₅₀ assays, 96-hour exposure) . For persistence, evaluate biodegradability via OECD 301F (manometric respirometry) or soil mobility studies using HPLC-MS to track degradation products. Avoid environmental release due to bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.